3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-
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Overview
Description
3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]- is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]- involves several steps. One common method includes the intramolecular N-cyclization of an amine diol precursor. The reaction typically involves treating the precursor with trifluoroacetic acid, which induces rapid cyclization to form the desired bicyclic structure . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group, using reagents like sodium hydride or Grignard reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Its derivatives are being explored for their potential use as anticancer agents and other therapeutic applications.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]- involves its interaction with specific molecular targets and pathways. For instance, its antiprotozoal activity is believed to be due to its ability to inhibit key enzymes in the metabolic pathways of the protozoa . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]- can be compared with other similar compounds such as:
3-Azabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features but different biological activities.
N-methyl-6,9-diphenyl-N-[(pyridin-4-yl)methyl]-3-azabicyclo[3.2.2]nonan-1-amine: A derivative with high antiplasmodial activity.
The uniqueness of 3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]- lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
192518-26-6 |
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Molecular Formula |
C14H18ClNO2S |
Molecular Weight |
299.8 g/mol |
IUPAC Name |
3-azabicyclo[3.2.2]nonan-3-yl-(5-chloro-4-methoxythiophen-3-yl)methanone |
InChI |
InChI=1S/C14H18ClNO2S/c1-18-12-11(8-19-13(12)15)14(17)16-6-9-2-3-10(7-16)5-4-9/h8-10H,2-7H2,1H3 |
InChI Key |
MHGUTMMPUBZRIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC=C1C(=O)N2CC3CCC(C2)CC3)Cl |
Origin of Product |
United States |
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